N-(3-Oxo-4-phenylbutanoyl)pyridine-3-carboxamide
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Overview
Description
N-(3-Oxo-4-phenylbutanoyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a phenylbutanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-4-phenylbutanoyl)pyridine-3-carboxamide typically involves the condensation of pyridine-3-carboxylic acid with 3-oxo-4-phenylbutanoic acid. The reaction is often carried out in the presence of a condensing agent such as pyridine-3-carboxylic anhydride (3-PCA) and an activator like 4-(dimethylamino)pyridine . The reaction conditions usually involve mild temperatures and simple experimental procedures to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of magnetically recoverable nano-catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly . The high surface area and simple preparation of these catalysts make them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-4-phenylbutanoyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
N-(3-Oxo-4-phenylbutanoyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(3-Oxo-4-phenylbutanoyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with topoisomerase IV, an enzyme involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-Oxo-4-phenylbutanoyl)pyridine-3-carboxamide include other pyridine derivatives such as:
- Pyridine-3-carboxylic acid
- 3-Oxo-4-phenylbutanoic acid
- Pyridine-3-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
CAS No. |
84794-33-2 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
N-(3-oxo-4-phenylbutanoyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H14N2O3/c19-14(9-12-5-2-1-3-6-12)10-15(20)18-16(21)13-7-4-8-17-11-13/h1-8,11H,9-10H2,(H,18,20,21) |
InChI Key |
ZEYHRRPTXXFWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC(=O)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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